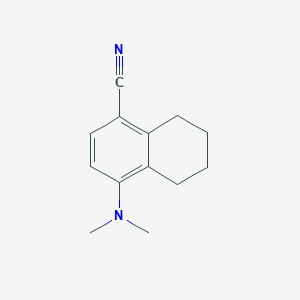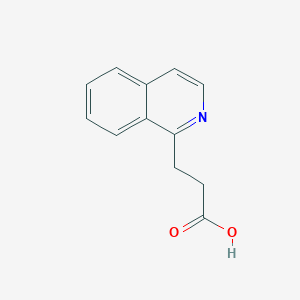
3-(Isoquinolin-1-YL)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Isoquinolin-1-YL)propanoic acid is a heterocyclic organic compound with the molecular formula C12H11NO2. It is characterized by the presence of an isoquinoline ring attached to a propanoic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-1-YL)propanoic acid can be achieved through several methods. One common approach involves the reaction of isoquinoline with acrylonitrile, followed by hydrolysis to yield the desired product. Another method involves the use of a three-component reaction, where 2-alkylenecyclobutanone, N′-(2-alkynylbenzylidene)hydrazide, and water react in the presence of a silver(I) catalyst to form 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
化学反应分析
Types of Reactions
3-(Isoquinolin-1-YL)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
3-(Isoquinolin-1-YL)propanoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(Isoquinolin-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) in certain cancer cells, leading to reduced cell proliferation and increased apoptosis . The compound’s ability to form hydrogen bonds and interact with key amino acids in target proteins is crucial for its biological activity.
相似化合物的比较
Similar Compounds
3-(Isoquinolin-4-YL)propanoic acid: This compound has a similar structure but with the isoquinoline ring attached at the 4-position.
3-(Pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acid: Formed via a three-component reaction, this compound features a pyrazolo ring fused to the isoquinoline ring.
Uniqueness
3-(Isoquinolin-1-YL)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
344334-31-2 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC 名称 |
3-isoquinolin-1-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO2/c14-12(15)6-5-11-10-4-2-1-3-9(10)7-8-13-11/h1-4,7-8H,5-6H2,(H,14,15) |
InChI 键 |
MZBGKUUUMZHXCL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN=C2CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B15069294.png)
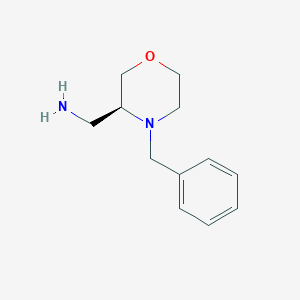
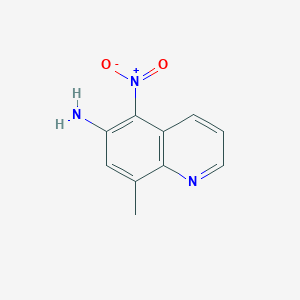
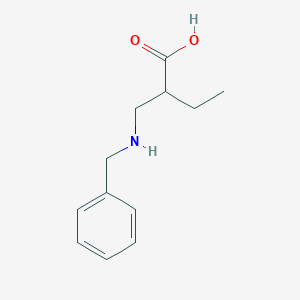
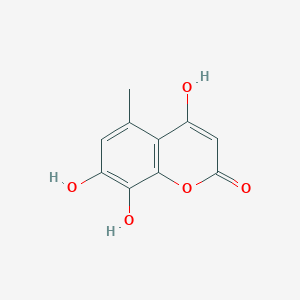

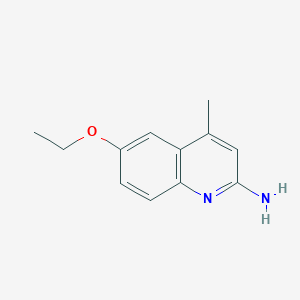
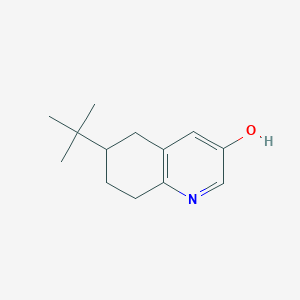
![6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15069349.png)
![4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B15069352.png)
![(3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B15069357.png)
